4-Benzyloxyphenyl Maraviroc
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Overview
Description
4-Benzyloxyphenyl Maraviroc is a derivative of Maraviroc, an antiretroviral medication used to treat HIV infection Maraviroc is a CCR5 receptor antagonist that prevents the virus from entering human cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxyphenyl Maraviroc involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the benzyloxy group: This is typically achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Maraviroc: The benzyloxyphenyl group is then coupled with Maraviroc using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyphenyl Maraviroc undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, reverting to the parent Maraviroc structure.
Substitution: The benzyloxy group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Parent Maraviroc.
Substitution: Various substituted derivatives with modified properties.
Scientific Research Applications
4-Benzyloxyphenyl Maraviroc has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential as an antiretroviral agent with enhanced properties.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
4-Benzyloxyphenyl Maraviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This prevents the HIV virus from attaching to the receptor and entering the cell. The benzyloxy group enhances the binding affinity and specificity of the compound, making it more effective in blocking the virus.
Comparison with Similar Compounds
Similar Compounds
Maraviroc: The parent compound, a CCR5 receptor antagonist used to treat HIV infection.
Diazabicyclo analogues: Compounds with similar structures but different functional groups, studied for their antiviral activity.
Uniqueness
4-Benzyloxyphenyl Maraviroc is unique due to the presence of the benzyloxy group, which enhances its chemical properties and potential applications. This modification improves its binding affinity to the CCR5 receptor, making it a promising candidate for further research and development.
Properties
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44)/t29?,30?,31?,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDOVYMVSGQZAX-RYIODHQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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